7-Bromo-3-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid
Description
7-Bromo-3-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core substituted with a bromine atom at position 7, a methyl group at position 3, a ketone group at position 4, and a carboxylic acid moiety at position 2. Its molecular formula is C₁₀H₈BrN₂O₃, with a molecular weight of 297.09 g/mol.
Properties
Molecular Formula |
C10H7BrN2O3 |
|---|---|
Molecular Weight |
283.08 g/mol |
IUPAC Name |
7-bromo-3-methyl-4-oxopyrido[1,2-a]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C10H7BrN2O3/c1-5-8(10(15)16)12-7-3-2-6(11)4-13(7)9(5)14/h2-4H,1H3,(H,15,16) |
InChI Key |
YVFHFAVOILPMTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=CC(=CN2C1=O)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid with bromine in the presence of a suitable solvent and catalyst. The reaction is usually carried out at elevated temperatures to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form different oxo derivatives or reduction to remove the oxo group.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) and potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrido[1,2-a]pyrimidines, while oxidation and reduction can lead to different oxo or hydroxy derivatives .
Scientific Research Applications
7-Bromo-3-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-3-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. The bromine and oxo groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects: Halogen and Alkyl Groups
7-Chloro-4-methyl-2-oxo-2H,3H,4H-pyrido[1,2-a]pyrimidine-4-carboxylic acid
- Molecular formula : C₁₀H₉ClN₂O₃
- Key differences : Chlorine (vs. bromine) at position 7 and a methyl group at position 4 (vs. position 3 in the target compound).
- Impact : Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may reduce steric hindrance and alter electronic properties. The methyl group at position 4 may constrain conformational flexibility relative to position 3 .
7-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
- Molecular formula : C₉H₅ClN₂O₃
- Key differences: Carboxylic acid at position 3 (vs.
Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
- Molecular formula : C₁₁H₉BrN₂O₃
- Key differences : Ethyl ester at position 3 (vs. carboxylic acid at position 2).
- Impact : The ester group reduces polarity and may enhance membrane permeability but requires hydrolysis for bioactivation .
Antimicrobial and Antibiofilm Activity
Compound 6g (1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide):
Compound 4a (1-Methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid):
Physicochemical Properties
*Predicted using fragment-based methods.
Biological Activity
7-Bromo-3-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid (CAS No. 1848244-22-3) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its synthesis, biological activity, and therapeutic potential based on diverse sources.
The compound has a molecular formula of and a molecular weight of 283.07 g/mol. Its structure is characterized by a bromine atom at the 7-position and a carboxylic acid group at the 2-position of the pyrido[1,2-a]pyrimidine ring system.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrido[1,2-a]pyrimidine derivatives, including 7-bromo-3-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid. Research indicates that compounds within this class can inhibit various kinases associated with cancer progression.
- Pim Kinase Inhibition : The compound has been evaluated for its inhibitory effects on Pim kinases, which are involved in cell cycle regulation and apoptosis. In a study, several derivatives demonstrated potent Pim-1 inhibition with IC50 values in the low micromolar range (e.g., 1.18 μM for one derivative) .
- Cytotoxicity : The cytotoxic effects of this compound have been tested on various cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). Notably, derivatives showed significant cytotoxicity correlating with their kinase inhibition activity .
The mechanism by which 7-bromo-3-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid exerts its biological effects is primarily through the inhibition of specific kinase pathways that regulate cell growth and survival. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.
Synthesis
The synthesis of 7-bromo-3-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid typically involves multi-step reactions starting from simpler pyridine derivatives. Various synthetic strategies have been explored to enhance yield and purity .
Case Study 1: Antitumor Activity
In a controlled study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrido[1,2-a]pyrimidine and evaluated their antitumor activity against solid tumors in vitro. The most active compounds were found to significantly inhibit tumor growth in xenograft models .
Case Study 2: Pharmacokinetics
A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Results indicated favorable bioavailability and metabolic stability, suggesting potential for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
